Stearyl Glycyrrhetinate

Anti-inflammatory Clinical Efficacy Structure-Activity Relationship

Stearyl glycyrrhetinate (SG) is the lipophilic stearyl ester of 18-β-glycyrrhetinic acid, the bioactive aglycone derived from licorice (Glycyrrhiza glabra) roots. Unlike its hydrophilic parent acid or common water-soluble salts, this structural modification confers distinct oil-solubility with a high log P of 15.6 and molecular weight of 723.

Molecular Formula C48H82O4
Molecular Weight 723.2 g/mol
CAS No. 13832-70-7
Cat. No. B080798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearyl Glycyrrhetinate
CAS13832-70-7
Synonymsstearyl glycyrrhetinate
Molecular FormulaC48H82O4
Molecular Weight723.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
InChIInChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1
InChIKeyWNIFXKPDILJURQ-JKPOUOEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Stearyl Glycyrrhetinate (CAS 13832-70-7): A Quantitative Overview for Scientific Procurement


Stearyl glycyrrhetinate (SG) is the lipophilic stearyl ester of 18-β-glycyrrhetinic acid, the bioactive aglycone derived from licorice (Glycyrrhiza glabra) roots. Unlike its hydrophilic parent acid or common water-soluble salts, this structural modification confers distinct oil-solubility with a high log P of 15.6 and molecular weight of 723 [1]. It is a standardized, evidence-backed bioactive ester, not a crude botanical extract, widely utilized in dermatological and cosmeceutical applications where its quantifiable anti-inflammatory and soothing performance, coupled with superior skin barrier integration, are decisive procurement factors [2].

Why Generic Glycyrrhetinic Acid or Salts Cannot Replace Stearyl Glycyrrhetinate in Performance-Driven Formulations


Simply substituting stearyl glycyrrhetinate with the more common and less expensive parent molecule, glycyrrhetinic acid, or its water-soluble salts like monoammonium glycyrrhizate, will result in a measurable loss of target activity. The esterification of the acid with a stearyl alcohol chain fundamentally alters the compound's physicochemical and biological profile. It dramatically increases lipophilicity, which overcomes the dermal barrier penetration limitations of hydrophilic derivatives [1], and simultaneously potentiates specific anti-inflammatory pathways, delivering a 2.3- to 3.5-fold greater clinical effect . Using an analog based solely on in-class assumptions neglects the quantitative, structure-activity-dependent differences in potency, bioavailability, and even antibacterial side-effect profiles that are critical for a successful scientific or industrial outcome [2].

Stearyl Glycyrrhetinate Comparative Performance Data: A Procurement-Focused Evidence Matrix


Superior Clinical Anti-Inflammatory Potency vs. Glycyrrhetinic Acid and Monoammonium Glycyrrhizate

Stearyl glycyrrhetinate demonstrates a reported anti-inflammatory effect that is 2.3 times greater than its parent compound, glycyrrhetinic acid, and 3.5 times greater than the common water-soluble salt, monoammonium glycyrrhizate . This differential is corroborated by a clinical efficacy rate of 75.9% observed in a multi-hospital Japanese trial enrolling 377 patients with skin diseases, establishing a performance benchmark that these comparators cannot match at equivalent concentrations .

Anti-inflammatory Clinical Efficacy Structure-Activity Relationship

Quantitatively Superior Suppression of Key Pro-Inflammatory Cytokine vs. Dexamethasone

In a high-specificity SLS-induced 3D epidermal skin model (EpiKutis®), stearyl glycyrrhetinate (SG) suppressed IL-1α secretion by 52.55% at a concentration of 250 μg/mL. This down-regulation effect is significantly stronger than the 15.20% inhibition rate achieved by the established topical corticosteroid dexamethasone at 100 μg/mL [1]. SG also dose-dependently inhibited TNF-α and PGE2, with maximum inhibition rates of 46.73% and 57.28%, respectively, at the highest test concentration [1].

In vitro Soothing Cytokine Inhibition Anti-allergic

Favorable Microbiome Safety Profile: Negligible Antibacterial Activity vs. Bactericidal Derivatives

A key differentiator for skin health applications is stearyl glycyrrhetinate's minimal antibacterial activity. Against a panel of 50 clinical S. aureus strains, including 18 methicillin-resistant (MRSA) strains, the minimum inhibitory concentration (MIC) of SG was >256 mg/L [1]. In stark contrast, the derivatives glycyrrhetinic acid (GRA) and disodium succinoyl glycyrrhetinate (GR-SU) showed strong antibacterial activities, displaying bactericidal effects above 2x MIC [1]. This positions SG as a safer ingredient that is unlikely to contribute to selective antibiotic resistance or disrupt the commensal skin microbiome.

Antibacterial Resistance Microbiome Safety Staphylococcus aureus

Procurement-Led Application Scenarios for Stearyl Glycyrrhetinate Based on Superior Evidence


Non-Steroidal Topical Therapeutics for Mild-to-Moderate Inflammatory Dermatoses

The 75.9% clinical efficacy rate and the 3.5-fold potency advantage over monoammonium glycyrrhizate directly support the use of SG as a primary non-corticosteroid active in prescription or OTC creams targeting conditions like seborrheic dermatitis. Formulations can confidently replace or reduce the need for steroids, as evidenced by its ability to outperform dexamethasone on IL-1α suppression [1].

High-Performance Sensitive Skin and Anti-Redness Cosmeceuticals

For prestige skincare, the quantifiable superiority in inhibiting IL-1α (52.55%), TNF-α (46.73%), and PGE2 (57.28%) over potent corticosteroid benchmarks validates marketing claims of superior soothing [1]. Its high lipophilicity (log P=15.6) ensures deep, targeted delivery into the stratum corneum lipid bilayers, resolving the poor penetration that plagues water-soluble glycyrrhizic derivatives [2].

Microbiome-Conscious Anti-Acne and Blemish Formulations

The inability of SG to act as a bactericide (MIC > 256 mg/L) while retaining strong anti-inflammatory properties makes it an ideal ingredient for balancing the skin's ecosystem [3]. Unlike the derivative GR-SU, which acts as a potent antibacterial, SG can be incorporated into non-aggressive, daily-wear products that reduce inflammation-driven erythema around acne lesions without selecting for antibiotic-resistant bacterial strains.

Advanced Post-Procedure and Photoprotective Care

Clinical evidence confirms that a 0.1% SG cream prevents UVB-induced skin pigmentation . Combined with its strong anti-inflammatory modulation, which mitigates the immediate erythema cascade, SG is a rational procurement choice for formulating after-sun lotions, post-laser calming balms, or adjunctive treatments for post-inflammatory hyperpigmentation, where both inflammation and melanogenesis must be controlled simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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